molecular formula C8H10N2O5S2 B8055699 4-Oxo-4-[(5-sulfamoylthiophen-2-yl)amino]butanoic acid

4-Oxo-4-[(5-sulfamoylthiophen-2-yl)amino]butanoic acid

Cat. No.: B8055699
M. Wt: 278.3 g/mol
InChI Key: SCJQDXLTIMXHSV-UHFFFAOYSA-N
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Description

The compound identified as “4-Oxo-4-[(5-sulfamoylthiophen-2-yl)amino]butanoic acid” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, and various applications to appreciate its significance in scientific research and industry.

Properties

IUPAC Name

4-oxo-4-[(5-sulfamoylthiophen-2-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5S2/c9-17(14,15)8-4-2-6(16-8)10-5(11)1-3-7(12)13/h2,4H,1,3H2,(H,10,11)(H,12,13)(H2,9,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJQDXLTIMXHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)N)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)S(=O)(=O)N)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-Oxo-4-[(5-sulfamoylthiophen-2-yl)amino]butanoic acid” involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Typically, the synthesis involves:

    Initial Formation: The initial formation of the core structure using basic organic synthesis techniques.

    Functional Group Modification: Introduction of functional groups through reactions such as alkylation, acylation, or halogenation.

    Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and cost-effectiveness. This often involves:

    Batch Processing: Large-scale batch reactors are used to carry out the synthesis.

    Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

“4-Oxo-4-[(5-sulfamoylthiophen-2-yl)amino]butanoic acid” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents such as tetrahydrofuran.

    Substitution: Reagents like halogens, alkyl halides, or sulfonates are used under conditions that favor nucleophilic or electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidation may yield carboxylic acids or ketones.

    Reduction: Reduction typically produces alcohols or amines.

    Substitution: Substitution reactions result in the replacement of one functional group with another, such as halogenation or alkylation products.

Scientific Research Applications

“4-Oxo-4-[(5-sulfamoylthiophen-2-yl)amino]butanoic acid” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Employed in biochemical assays to study enzyme activity or protein interactions.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Conclusion

Understanding the synthesis, reactions, and applications of “this compound” provides valuable insights into its role in scientific research and industry. Its unique properties and versatility make it a compound of significant interest.

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